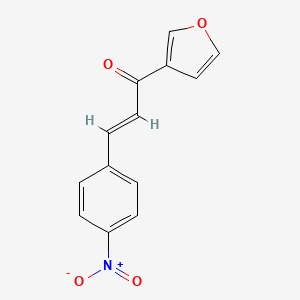

(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one

描述

(E)-1-(3-Furyl)-3-(4-Nitrophenyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core bridging two aromatic rings: a 3-furyl group (Ring A) and a 4-nitrophenyl group (Ring B). The electron-withdrawing nitro group at the para position of Ring B and the electron-rich furan ring in Ring A contribute to its unique electronic and steric properties. Chalcones like this are studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant effects .

属性

IUPAC Name |

(E)-1-(furan-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(11-7-8-18-9-11)6-3-10-1-4-12(5-2-10)14(16)17/h1-9H/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETYQPKVPCNIHD-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=COC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=COC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-furyl aldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone product.

化学反应分析

(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino chalcones.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Biological Activities

Numerous studies have highlighted the biological activities of (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one, particularly its antibacterial, antifungal, and anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer effects by inducing apoptosis in cancer cells. Its mechanism involves interaction with cellular targets that disrupt key biological pathways. The α,β-unsaturated carbonyl system facilitates reactions with nucleophilic sites in proteins and enzymes, inhibiting their activity .

Case Study:

- A study evaluated the compound's efficacy against various cancer cell lines, demonstrating substantial growth inhibition in breast cancer cells (MCF-7) and lung cancer cells (A549). The results suggested potential therapeutic applications in oncology .

Antibacterial and Antifungal Properties

The compound has shown promising results against a range of bacterial and fungal strains. Its nitro group enhances its antimicrobial activity by participating in redox reactions that generate reactive intermediates harmful to microbial cells .

Case Study:

- In vitro tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential as a new antimicrobial agent .

Industrial Applications

Beyond its biological significance, this compound is utilized in various industrial processes. Its unique chemical properties make it suitable for developing new materials and chemical processes.

Applications Include:

- Synthesis of Fine Chemicals: Used as a precursor for synthesizing other biologically active compounds.

- Material Science: Investigated for potential applications in creating novel materials due to its reactive functional groups .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar chalcone derivatives:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (E)-1-(3-furyl)-3-phenyl-2-propen-1-one | Lacks nitro group | Lower antibacterial activity |

| (E)-1-(3-thienyl)-3-(4-nitrophenyl)-2-propen-1-one | Contains thiophene instead of furan | Different antifungal profile |

| (E)-1-(2-furyl)-3-(4-nitrophenyl)-2-propen-1-one | Different furan positioning | Variations in anticancer efficacy |

This table illustrates how structural variations influence the biological activities of chalcone derivatives, emphasizing the distinct advantages offered by this compound.

作用机制

The biological activity of (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one is primarily attributed to its ability to interact with cellular targets and disrupt key biological pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophilic sites in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and the induction of apoptosis in cancer cells. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that further contribute to its biological effects.

相似化合物的比较

Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Physicochemical Properties

Antimicrobial and Antifungal Activity

- Nitro-Substituted Chalcones : Compounds like LC39 (4-bromo-4-nitro) and LC41 (4-methoxy-4-nitro) () show moderate antibacterial activity (IC₅₀: 4.7–70.79 μM), with electron-withdrawing groups enhancing potency .

- Furan-Containing Analogs : (2E)-3-(2-Furyl)-1-(4-Nitrophenyl)prop-2-en-1-one () may exhibit larvicidal activity similar to piperazine-substituted chalcones (LD₅₀: 0.793–1.07 µg/mg) due to nitro-driven electrophilicity .

Antioxidant Activity

- Hydroxyl-Substituted Chalcones : Cardamonin (IC₅₀: 4.35 μM) outperforms nitro-substituted analogs due to hydroxyl groups enabling radical scavenging .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : Nitro substituents at Ring B increase electrophilicity of the α,β-unsaturated ketone, enhancing interactions with biological nucleophiles (e.g., thiols in enzymes) .

Ring A Substituents: Furan vs. Phenyl: The furan ring’s oxygen atom may participate in hydrogen bonding, improving target affinity compared to purely hydrophobic phenyl groups . Positional Isomerism: 3-Furyl vs.

生物活性

(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities, particularly its antibacterial , antifungal , and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a furan ring and a nitro group , which contribute to its reactivity and biological efficacy. The α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, interacting with nucleophilic sites in proteins and enzymes, thereby inhibiting their activity and inducing apoptosis in cancer cells.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound. It exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity. Studies have tested its efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger. The MIC values observed were:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 32 |

These findings suggest that the compound could be a potential candidate for developing antifungal agents .

Anticancer Activity

The anticancer properties of this compound have been extensively studied. It has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer and colon cancer cells. The compound's mechanism of action involves the induction of apoptosis through reactive oxygen species (ROS) generation and inhibition of cell proliferation.

A study reported IC50 values for this compound against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HT-29 (Colon) | 15 |

| HeLa (Cervical) | 12 |

The pro-apoptotic effects were confirmed through assays that demonstrated increased apoptosis rates in treated cells compared to controls .

The biological activity of this compound can be attributed to several mechanisms:

- Michael Addition : The compound acts as a Michael acceptor, reacting with thiol groups in proteins, which disrupts enzyme function.

- ROS Generation : It induces oxidative stress in cells, leading to apoptosis.

- Bioreduction : The nitro group can be reduced to form reactive intermediates that enhance its biological effects .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar chalcone derivatives:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (E)-1-(3-furyl)-3-phenyl-2-propen-1-one | Lacks nitro group | Lower antibacterial activity |

| (E)-1-(3-thienyl)-3-(4-nitrophenyl)-2-propen-1-one | Contains thiophene instead of furan | Different antifungal profile |

| (E)-1-(2-furyl)-3-(4-nitrophenyl)-2-propen-1-one | Different furan positioning | Variations in anticancer efficacy |

These comparisons highlight how structural variations influence the biological activities of chalcone derivatives .

常见问题

Q. What are the optimal synthetic routes for (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via the Claisen-Schmidt condensation. A standard procedure involves reacting 3-furylacetophenone derivatives with 4-nitrobenzaldehyde in ethanol or methanol under alkaline conditions (e.g., KOH or NaOH) at 0–50°C for 2–3 hours . Yield optimization requires strict stoichiometric control (1:1 molar ratio of ketone to aldehyde) and gradual temperature ramping to minimize side reactions like retro-aldol processes. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the (E)-isomer selectively .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this chalcone derivative?

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and conjugation via olefinic proton coupling constants (J = 15–16 Hz for trans-configuration). FT-IR identifies carbonyl stretching (1650–1680 cm⁻¹) and nitro group vibrations (1520 cm⁻¹, asymmetric stretch) .

- Crystallography : Single-crystal XRD (using SHELX programs) resolves stereochemistry and packing motifs. For example, C–H···O interactions between the nitro group and furan ring are critical for stabilizing the crystal lattice .

Q. How can researchers mitigate common impurities during synthesis?

Impurities often arise from incomplete condensation (unreacted aldehyde/ketone) or (Z)-isomer formation. Strategies include:

- Using excess base (e.g., 3 equiv. KOH) to drive the reaction to completion.

- Quenching the reaction with dilute HCl to protonate enolate intermediates.

- Employing recrystallization in ethanol/water mixtures to remove polar byproducts .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic and nonlinear optical (NLO) properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts hyperpolarizability (β) values, indicating NLO potential due to charge transfer between the electron-deficient 4-nitrophenyl and electron-rich furyl groups . Hirshfeld surface analysis (via CrystalExplorer) further quantifies intermolecular interactions influencing solid-state NLO behavior .

Q. How do crystallographic refinement challenges (e.g., twinning or disorder) affect structural interpretation?

High-resolution data (≤ 0.8 Å) is critical for resolving disorder in the nitro group or furan ring. SHELXL’s TWIN and BASF commands can model twinned crystals, while PART instructions address positional disorder. For example, anisotropic displacement parameters (ADPs) must be constrained to avoid overfitting .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies may arise from dynamic effects (e.g., keto-enol tautomerism in solution vs. fixed conformers in crystals). Multi-technique validation is essential:

Q. What solvent systems optimize regioselectivity in derivatization reactions (e.g., cyclization to pyrazoles)?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the α,β-unsaturated carbonyl. For cyclocondensation with hydrazines, ethanol/water mixtures (4:1 v/v) at reflux (80°C, 6 hours) yield pyrazole derivatives with >85% regioselectivity .

Q. What factors govern polymorphism in this chalcone, and how can metastable forms be trapped?

Polymorphs arise from variations in π-stacking (parallel vs. herringbone). Slow evaporation from dichloromethane/hexane favors Form I (monoclinic), while rapid cooling from DMF yields Form II (triclinic). Differential Scanning Calorimetry (DSC) identifies transition temperatures between polymorphs .

Q. How do substituents on the furan or nitro groups influence antimicrobial activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO₂) enhance membrane penetration in Gram-positive bacteria. Docking simulations (AutoDock Vina) reveal hydrogen bonding between the nitro group and bacterial DNA gyrase active sites .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving this chalcone?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may fail due to coordination of Pd(0) to the nitro group. Alternative catalysts (e.g., NiCl₂ with 1,2-bis(diphenylphosphino)ethane) or protective group strategies (e.g., nitro reduction to NH₂ pre-reaction) improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。